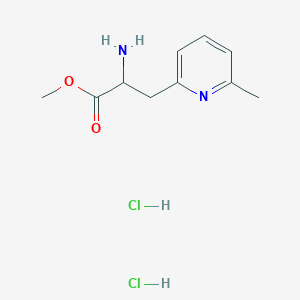
Methyl 2-amino-3-(6-methylpyridin-2-yl)propanoate dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-amino-3-(6-methylpyridin-2-yl)propanoate dihydrochloride: is a chemical compound with the molecular formula C10H14N2O2.2ClH. It is a derivative of pyridine and is often used in various chemical and pharmaceutical research applications. This compound is known for its unique structure, which includes a pyridine ring substituted with a methyl group and an amino acid ester.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-3-(6-methylpyridin-2-yl)propanoate dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-methylpyridine and methyl acrylate.
Reaction Steps:
Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as crystallization and chromatography ensures the compound’s high purity and quality.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Catalysis: It serves as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical processes.
Biology:
Biochemical Studies: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Drug Development: It is a key intermediate in the development of new drugs, particularly those targeting neurological and inflammatory diseases.
Medicine:
Pharmaceutical Research: The compound is used in the synthesis of active pharmaceutical ingredients (APIs) and as a reference standard in analytical studies.
Therapeutic Applications: It has potential therapeutic applications in treating various medical conditions, including cancer and infectious diseases.
Industry:
Material Science: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Agriculture: It is used in the synthesis of agrochemicals, including pesticides and herbicides.
作用機序
The mechanism of action of Methyl 2-amino-3-(6-methylpyridin-2-yl)propanoate dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, resulting in altered cellular functions.
類似化合物との比較
- Methyl 2-amino-2-methyl-3-(pyridin-2-yl)propanoate dihydrochloride
- Methyl 3-amino-3-(pyridin-2-yl)propanoate dihydrochloride
Comparison:
- Structural Differences: While similar in structure, these compounds differ in the position and nature of substituents on the pyridine ring.
- Chemical Properties: The differences in structure lead to variations in chemical properties, such as solubility, reactivity, and stability.
- Biological Activity: The unique structure of Methyl 2-amino-3-(6-methylpyridin-2-yl)propanoate dihydrochloride imparts distinct biological activities, making it suitable for specific applications in research and industry.
特性
分子式 |
C10H16Cl2N2O2 |
|---|---|
分子量 |
267.15 g/mol |
IUPAC名 |
methyl 2-amino-3-(6-methylpyridin-2-yl)propanoate;dihydrochloride |
InChI |
InChI=1S/C10H14N2O2.2ClH/c1-7-4-3-5-8(12-7)6-9(11)10(13)14-2;;/h3-5,9H,6,11H2,1-2H3;2*1H |
InChIキー |
HMLLNZWPOWXYKE-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=CC=C1)CC(C(=O)OC)N.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















